2,4,6-Trimethyldecane is an organic compound classified as a branched alkane with the molecular formula . It features three methyl groups attached to a decane backbone at the 2nd, 4th, and 6th carbon positions. This compound is typically a colorless liquid, exhibiting a density of approximately 0.754 grams per cubic centimeter and a boiling point around 215.7 degrees Celsius. Its structural characteristics contribute to its unique physical and chemical properties, making it an interesting subject of study in organic chemistry and industrial applications .
2,4,6-Trimethyldecane participates in several typical reactions associated with alkanes:
Synthesis of 2,4,6-trimethyldecane can be achieved through various methods:
Several compounds share structural similarities with 2,4,6-trimethyldecane. Here are notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,3-Dimethylundecane | C13H28 | Methyl groups at different positions affecting reactivity. |
| 2,2,4,4-Tetramethyloctane | C12H26 | Contains four methyl groups leading to different steric effects. |
| 2,6,8-Trimethyldecane | C13H28 | Similar structure but different methyl group positioning affecting properties. |
The uniqueness of 2,4,6-trimethyldecane lies in the specific positioning of its methyl groups at the 2nd, 4th, and 6th carbon atoms. This arrangement influences its physical properties such as boiling point and density compared to other isomers. The steric and electronic effects resulting from this configuration can significantly affect its reactivity and interactions with other compounds .
The study of alkanes traces back to the early 19th century, when pioneers like Michel Eugène Chevreul and Michael Faraday laid the groundwork for understanding saturated hydrocarbons. Branched alkanes such as 2,4,6-trimethyldecane emerged as critical subjects in the mid-20th century, coinciding with advancements in petroleum refining and the development of systematic nomenclature. The International Union of Pure and Applied Chemistry (IUPAC) classification system categorizes this compound under substituted decanes, emphasizing its methyl branches as key structural determinants.
Historically, the synthesis and characterization of branched alkanes were driven by the need to improve fuel efficiency and understand steric effects in organic reactions. The compound’s discovery aligns with broader efforts to map isomer diversity in hydrocarbon chains, which remains central to petrochemical research.
2,4,6-Trimethyldecane (CAS 62108-27-4) has a molecular weight of 184.36 g/mol and a refractive index of 1.4081. Its structure, verified via nuclear magnetic resonance (NMR) and mass spectrometry, reveals three methyl groups positioned symmetrically along the decane chain, reducing molecular symmetry compared to linear alkanes. This branching lowers its melting point (-28.13°C) and increases volatility relative to unbranched isomers.
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Branching Pattern |
|---|---|---|---|---|
| 2,4,6-Trimethyldecane | C₁₃H₂₈ | 215.7 | 0.754 | 2,4,6-methyl |
| n-Tridecane | C₁₃H₂₈ | 234 | 0.756 | Linear |
| 2,3,6-Trimethyldecane | C₁₃H₂₈ | 210.5 | 0.758 | 2,3,6-methyl |
| 2,2,4,4-Tetramethyloctane | C₁₂H₂₆ | 198.9 | 0.744 | 2,2,4,4-methyl |
The compound’s steric effects and electron distribution make it a model for studying alkylation reactions and catalytic cracking processes. Its branched architecture also impacts intermolecular interactions, influencing solubility and phase behavior in hydrocarbon mixtures.
Recent studies highlight 2,4,6-trimethyldecane’s roles in diverse fields:
Ongoing research explores its potential in polymer science, where branching modifies material properties like tensile strength and thermal stability. Advances in gas chromatography-mass spectrometry (GC-MS) have also enhanced its detection in environmental samples, aiding pollution tracking.
2,4,6-Trimethyldecane is a branched alkane with the molecular formula C13H28 [1]. This compound features a decane backbone (a straight chain of ten carbon atoms) with three methyl groups (CH3) attached at positions 2, 4, and 6 of the main carbon chain [3]. The structural configuration reveals a saturated hydrocarbon with no double or triple bonds, characteristic of alkanes [1] [2].
The exact molecular weight of 2,4,6-trimethyldecane is 184.2191 g/mol, while its average molecular weight is 184.3670 g/mol [3]. This slight difference arises from the natural isotopic distribution of carbon and hydrogen atoms within the molecule [1]. The compound belongs to the broader classification of saturated hydrocarbons, specifically branched alkanes [2].
Table 1: Basic Physical and Chemical Properties of 2,4,6-Trimethyldecane
| Property | Value |
|---|---|
| Molecular Formula | C13H28 |
| Exact Molecular Weight | 184.2191 g/mol |
| Average Molecular Weight | 184.3670 g/mol |
| Topological Polar Surface Area | 0.00 Ų |
| LogP | 4.89 |
| Number of Rotatable Bonds | 12 |
| Number of Hydrogen Bond Donors | 0 |
| Number of Hydrogen Bond Acceptors | 0 |
The structural configuration of 2,4,6-trimethyldecane features tetrahedral geometry around each carbon atom, with bond angles of approximately 109.5 degrees [3]. This tetrahedral arrangement is particularly important at the branching points (positions 2, 4, and 6) where the methyl groups are attached to the main carbon chain [1] [7].
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the compound is systematically named as 2,4,6-trimethyldecane [1]. This name provides precise information about the molecular structure: "decane" indicates a ten-carbon alkane backbone, while "2,4,6-trimethyl" specifies that three methyl groups are attached at positions 2, 4, and 6 of this backbone [2].
Several alternative designations exist for this compound [10]:
Table 2: Nomenclature and Alternative Designations for 2,4,6-Trimethyldecane
| Type | Name |
|---|---|
| IUPAC Name | 2,4,6-trimethyldecane |
| Common Name | 2,4,6-trimethyldecane |
| Systematic Name | decane, 2,4,6-trimethyl- |
| Other Designation | 2,4,6-trimethyl-decane |
| Index Name | decane, 2,4,6-trimethyl- |
The IUPAC naming follows specific rules for branched alkanes [1]. The longest continuous carbon chain (decane, with 10 carbon atoms) forms the parent name, while the positions and identities of substituents (three methyl groups) are indicated by numbers and prefixes [2]. The prefix "tri" indicates three identical substituents, while the numbers 2, 4, and 6 specify their positions along the main chain [1] [3].
2,4,6-Trimethyldecane exhibits interesting stereochemical properties due to the presence of chiral centers at positions 4 and 6 of the carbon chain [3]. A chiral center (or stereocenter) is a carbon atom bonded to four different groups, creating the possibility of spatial arrangements that are non-superimposable mirror images of each other [13].
With two chiral centers, 2,4,6-trimethyldecane can exist as four possible stereoisomers (2² = 4) [3]. These stereoisomers differ in the spatial arrangement of atoms around the chiral centers but maintain the same connectivity [1]. The possible configurations at each chiral center are designated as R (rectus) or S (sinister), following the Cahn-Ingold-Prelog priority rules [3] [13].
Conformational analysis of 2,4,6-trimethyldecane reveals important insights about its three-dimensional structure and energetic stability [13]. The molecule can adopt various conformations through rotation around single bonds [3]. The dihedral angles along the carbon backbone determine whether segments of the molecule adopt anti or gauche conformations [3].
Table 3: Conformational Analysis of Selected Dihedral Angles in 2,4,6-Trimethyldecane
| Dihedral Angle | Angle Value (degrees) | Preferred Conformation |
|---|---|---|
| C1-C2-C3-C4 | 63.93 | gauche |
| C2-C3-C4-C5 | 57.70 | gauche |
| C3-C4-C5-C6 | 57.39 | gauche |
| C4-C5-C6-C7 | 122.41 | anti |
| C5-C6-C7-C8 | 66.88 | gauche |
| C6-C7-C8-C9 | 136.26 | anti |
| C7-C8-C9-C10 | 124.94 | anti |
The anti conformation (dihedral angle approximately 180°) is generally more stable due to minimal steric interactions, while gauche conformations (dihedral angle approximately 60°) may experience some steric hindrance [13]. The presence of methyl branches at positions 2, 4, and 6 significantly influences the conformational preferences and overall molecular shape of 2,4,6-trimethyldecane [3] [13].
Table 4: Chemical Registry Systems and Identification Numbers for 2,4,6-Trimethyldecane
| Registry System | Identifier |
|---|---|
| CAS Registry Number | 62108-27-4 |
| PubChem CID | 537327 |
| ChemSpider ID | 467987 |
| InChIKey | NPHSALVLRUCAFH-OLZOCXBDSA-N |
| SMILES Canonical | CCCCC(C)CC(C)CC(C)C |
The Chemical Abstracts Service (CAS) Registry Number 62108-27-4 serves as a unique identifier for 2,4,6-trimethyldecane in the CAS Registry, which is the most authoritative collection of disclosed chemical substance information [1] [10]. This number is widely used in scientific literature and regulatory contexts [2].
The International Chemical Identifier (InChI) and its compressed form, the InChIKey (NPHSALVLRUCAFH-OLZOCXBDSA-N), provide a standardized method to encode the structural information of 2,4,6-trimethyldecane in a format that can be used by both humans and computers [1] [3]. The Simplified Molecular-Input Line-Entry System (SMILES) notation "CCCCC(C)CC(C)CC(C)C" offers another string representation of the molecular structure [3] [10].
Computational modeling provides valuable insights into the molecular architecture of 2,4,6-trimethyldecane, allowing for detailed analysis of its structural, energetic, and conformational properties [3] [17]. Various computational approaches can be employed to study different aspects of this molecule [3].
Table 5: Computational Modeling Approaches for 2,4,6-Trimethyldecane
| Modeling Aspect | Recommended Approach | Application |
|---|---|---|
| Molecular Mechanics Force Field | MMFF94 or OPLS-3e | Initial structure generation and refinement |
| Optimization Method | Geometry Optimization | Finding local energy minima |
| Energy Minimization Algorithm | Conjugate Gradient | Efficient convergence to stable conformations |
| Conformational Search Method | Monte Carlo or Molecular Dynamics | Exploring conformational space |
| Quantum Chemical Method | DFT (B3LYP, M06-2X) | Accurate electronic structure calculations |
| Basis Set | 6-31G(d) or 6-311G(d,p) | Balance between accuracy and computational cost |
| Solvent Model | Implicit (PCM, COSMO) or Explicit | Accounting for environmental effects |
Molecular mechanics force fields such as MMFF94 (Merck Molecular Force Field) are commonly used for initial structure generation and refinement of 2,4,6-trimethyldecane [3]. These force fields model the potential energy surface of the molecule using classical mechanics principles [17].
For more accurate electronic structure calculations, density functional theory (DFT) methods like B3LYP or M06-2X with appropriate basis sets can be employed [3]. These quantum chemical approaches provide detailed information about the electronic distribution, bond properties, and energetics of different conformations [17].
Conformational analysis of 2,4,6-trimethyldecane can be performed using methods such as Monte Carlo sampling or molecular dynamics simulations [3]. These techniques explore the conformational space of the molecule, identifying stable conformers and energy barriers between them [13] [17].